molecular formula C11H8Cl2N2O B8535970 4,6-Dichloro-2-(phenylmethoxy)pyrimidine

4,6-Dichloro-2-(phenylmethoxy)pyrimidine

Cat. No.: B8535970
M. Wt: 255.10 g/mol
InChI Key: ROMPZJISKCSNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-2-(phenylmethoxy)pyrimidine is a useful research compound. Its molecular formula is C11H8Cl2N2O and its molecular weight is 255.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

4,6-dichloro-2-phenylmethoxypyrimidine

InChI

InChI=1S/C11H8Cl2N2O/c12-9-6-10(13)15-11(14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

ROMPZJISKCSNIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4, 6-Dichloro-2-(methysulfonyl)pyrimidine (Compound III-5) (21.3 g, 93.8 mmol) and benzyl alcohol (Compound II-64) (10.1 g, 93.8×1.0 mmol) were introduced into a 500 ml eggplant type flask, to which dimethylformamide (150 ml) was added to form a solution. While stirring in ice bath, 60% sodium hydride (3.94 g, 93.8×1.05 mmol) which had been washed with hexane was added. After bubbling was ceased, ice bath was removed and the reaction solution was stirred for 2 hours at room temperature. The reaction mixture was poured onto ice and the separated organic matter was extracted with ethyl acetate. The organic phase was washed successively with diluted hydrochloric acid and saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and thereafter, the solvent was distilled off. The residue was purified on silica gel column chromatography (Wakogel C300, ethyl acetate/hexane=1/50(v/v)) to obtain the compound (I-173) as an oily product.
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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